Bicyclo[3.2.1]octan-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-2-1-3-7(8)5-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPMMFWDZEWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971027 | |
| Record name | Bicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55679-31-7 | |
| Record name | Bicyclo(3.2.1)octan-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055679317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.2.1]octan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Bridged Bicyclic Ketones in Contemporary Chemical Research
Bridged bicyclic ketones, including the bicyclo[3.2.1]octan-8-one framework, are of considerable interest in modern chemical research due to their prevalence in biologically active natural products and their utility as intermediates in organic synthesis. mdpi.comnih.gov These rigid, three-dimensional structures provide a scaffold that allows for the precise spatial arrangement of functional groups, a critical feature for molecular recognition and biological activity. nih.govethz.ch
The constrained nature of bridged bicyclic systems often imparts unique chemical reactivity and selectivity, making them valuable platforms for investigating reaction mechanisms and developing novel synthetic methodologies. gla.ac.uknottingham.ac.uk Their applications span various fields, including medicinal chemistry, where they are integral to the design of new therapeutic agents, and materials science. nih.govethz.chacs.org For instance, bridged bicyclic ketals have been developed as treatments for type 2 diabetes. nih.gov
The synthesis of these complex structures presents significant challenges, driving the development of innovative and efficient synthetic strategies. kaist.ac.krnih.gov Researchers have explored a variety of approaches, from classical cyclization reactions to modern organocatalytic and transition-metal-catalyzed methods, to construct these intricate frameworks. nih.govnih.gov The continued interest in bridged bicyclic ketones underscores their fundamental importance in advancing the frontiers of organic chemistry.
Strategic Importance of the Bicyclo 3.2.1 Octane Core in Complex Molecule Construction
The bicyclo[3.2.1]octane core is a recurring and strategically important structural unit found in a wide array of natural products, many of which exhibit significant biological activities. mdpi.comresearchgate.net Its presence in complex molecules like gelsemine, platensimycin, and various diterpenes has made it a prime target for total synthesis efforts. mdpi.comnih.gov The rigid bicyclo[3.2.1]octane framework provides a robust and predictable three-dimensional template, which is crucial for establishing the correct relative stereochemistry of multiple stereocenters in the synthesis of complex natural products. researchgate.netnih.gov
The strategic value of the bicyclo[3.2.1]octane moiety also lies in its ability to serve as a versatile synthetic intermediate that can be elaborated into more complex polycyclic systems. mdpi.comacs.org Synthetic chemists often design their strategies to construct the bicyclo[3.2.1]octane core early in a synthetic sequence, leveraging its inherent structural features to guide subsequent transformations.
Methodologies for constructing the bicyclo[3.2.1]octane skeleton are diverse and continue to evolve. These include intramolecular cyclization reactions, rearrangement reactions, and cycloaddition strategies. nih.govacs.org The development of enantioselective methods to access chiral bicyclo[3.2.1]octane derivatives has been a particularly active area of research, as the stereochemistry of the final natural product often dictates its biological function. researchgate.net
Historical Development and Evolution of Synthetic Strategies for Bicyclo 3.2.1 Octan 8 One Derivatives
Stereoselective Approaches to Bicyclo[3.2.1]octan-8-ones
The construction of the this compound skeleton with precise control over its stereochemistry is paramount for its application in the total synthesis of natural products and the development of new therapeutic agents. Both enantioselective and diastereoselective strategies have been developed to access these complex three-dimensional structures.
Enantioselective Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of the reaction.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. A notable application in the synthesis of bicyclo[3.2.1]octan-8-ones is the organocatalytic tandem Michael-Henry reaction.
Research has demonstrated that quinine-derived thiourea (B124793) organocatalysts can effectively promote the reaction between cyclohexane-1,2-diones and various nitroalkenes. nih.govnih.gov This cascade process constructs the this compound core and simultaneously creates four contiguous stereogenic centers. Despite the potential for multiple diastereomers, these reactions often proceed with high diastereoselectivity and excellent enantioselectivity. nih.govnih.gov
For instance, the reaction of cyclohexane-1,2-dione with trans-β-nitrostyrene in the presence of a quinine-derived thiourea catalyst yields the corresponding bicyclic product with a diastereomeric ratio (d.r.) of 88:12 and an enantiomeric excess (ee) of 95% for the major diastereomer. nih.gov The scope of the reaction is broad, accommodating various substituted nitrostyrenes and even aliphatic nitroalkenes, consistently delivering high enantioselectivities, often in the range of 92-99% ee. nih.govnih.govresearchgate.net Similarly, an organocatalytic domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes has been shown to produce bicyclo[3.2.1]octane derivatives as single diastereoisomers with excellent enantioselectivities.
The success of these catalysts is attributed to their bifunctional nature, where the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the dione (B5365651), while the thiourea moiety activates the nitroalkene electrophile through hydrogen bonding. acs.org This dual activation within the chiral environment of the catalyst guides the stereochemical pathway of the reaction. acs.org
| Entry | Nitroalkene (R) | Catalyst | Yield (%) | d.r. | ee (%) |
| 1 | C₆H₅ | Quinine-derived thiourea | 85 | 88:12 | 95 |
| 2 | 4-ClC₆H₄ | Quinine-derived thiourea | 91 | 91:9 | 97 |
| 3 | 4-MeOC₆H₄ | Quinine-derived thiourea | 82 | 87:13 | 92 |
| 4 | 2-BrC₆H₄ | Quinine-derived thiourea | 75 | 77:23 | 99 |
| 5 | Thiophen-2-yl | Quinine-derived thiourea | 89 | 92:8 | 99 |
| 6 | n-Hexyl | Quinine-derived thiourea | 77 | 88:12 | 97 |
Table 1: Organocatalytic Asymmetric Tandem Michael-Henry Reaction for the Synthesis of Bicyclo[3.2.1]octan-8-ones. Data sourced from Ding et al. (2010). nih.gov
Another established strategy for enantioselective synthesis involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved to afford the enantiomerically enriched product.
In the context of bicyclo[3.2.1]octane synthesis, a chiral auxiliary has been employed to prepare an enantiopure β-vinyl cyclic ketone, a key intermediate for subsequent cyclization. nih.gov This strategy was explored in synthetic efforts toward the natural product rhodojaponin III, which contains a bicyclo[3.2.1]octane fragment. nih.gov By using a chiral auxiliary, the researchers could construct a key building block with the desired absolute stereochemistry, which would then be carried through the remaining synthetic steps to establish the stereocenters of the final bicyclic core. nih.gov While this method requires additional steps for attachment and removal of the auxiliary, it provides a reliable pathway to enantiomerically pure products.
Diastereoselective Synthesis
Diastereoselective synthesis focuses on controlling the relative stereochemistry among multiple stereocenters within a molecule. For the this compound system, which can possess numerous stereocenters, achieving high diastereoselectivity is critical.
Cycloaddition reactions, particularly the intramolecular Diels-Alder (IMDA) reaction, are powerful methods for constructing bicyclic systems with excellent stereocontrol. The rigid, chair-like transition state of the Diels-Alder reaction allows for predictable transfer of stereochemical information from the starting material to the product.
One successful approach involves the IMDA reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. researchgate.net This strategy has been used to convert the naturally abundant chiral monoterpene, (R)-carvone, into highly functionalized, enantiopure bicyclo[3.2.1]octane systems. researchgate.net The diene precursor undergoes an efficient IMDA reaction upon heating to form a tricyclo[3.2.1.0²⁷]octane system, which can then be selectively cleaved to reveal the desired bicyclo[3.2.1]octane framework. researchgate.net This method demonstrates how a cycloaddition can forge the core structure with high diastereoselectivity, governed by the stereochemistry of the starting material and the predictable nature of the pericyclic reaction. researchgate.net
In substrate-controlled reactions, the inherent structural and stereochemical features of the starting material dictate the stereochemical outcome of the transformation, often without the need for external chiral reagents or catalysts.
A notable example is the palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans to form functionalized bicyclo[3.2.1]octan-8-ones. nih.gov When the precursor contains a sulfone group, the rearrangement proceeds with high stereospecificity to give exclusively the endo-configured diastereomer. nih.gov This outcome highlights the powerful directing effect of the substrate's functional groups on the reaction pathway.
Another strategy involves a catalyst-free cascade Michael/Henry reaction to construct the bicyclic system. By using a specifically designed and functionalized vinylogous nucleophile, the reaction with nitrostyrenes proceeds under mild, catalyst-free conditions to afford bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 d.r.). researchgate.net The inherent reactivity and steric properties of the substrates guide the formation of the thermodynamically favored diastereomer.
Metal-Catalyzed Strategies for this compound Formation
Transition metal catalysis offers powerful and versatile approaches to the synthesis of complex molecular architectures like this compound. These methods often proceed with high levels of regio- and stereoselectivity under mild reaction conditions.
Palladium-Catalyzed Rearrangement Reactions (e.g., isomerization of functionalized benzofurans)
Palladium catalysis has been effectively employed in the rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans to yield bicyclo[3.2.1]octan-8-ones. nih.gov This synthetic route begins with the C,O-cyclodialkylation of dilithiated cyclic beta-keto esters or beta-keto sulfones with 1,4-dibromo-2-butene, which results in the regio- and diastereoselective formation of the vinyl-substituted benzofuran (B130515) precursors. nih.gov The subsequent palladium-catalyzed isomerization efficiently transforms these intermediates into the desired bicyclo[3.2.1]octane skeleton. nih.gov A notable feature of this method is the high stereospecificity observed with sulfone derivatives, which exclusively yield the endo-configured diastereomers. nih.gov
In related work, palladium-catalyzed intramolecular oxidative C-H/C-H coupling of 2-aryloxypyridines has been explored to construct benzofuropyridines, highlighting the utility of palladium in forming benzofuran-fused polycyclic compounds. acs.org Furthermore, palladium-catalyzed α-arylation of cyclic vinylogous esters has been shown to produce intermediates that can be converted to γ-aryl-substituted cyclohexenones, demonstrating the versatility of palladium in functionalizing cyclic systems. researchgate.net The development of palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes also provides access to multifunctional chiral bicyclo[3.2.1]octanes. researchgate.net
Gold(I)-Catalyzed Cyclizations (e.g., Conia-ene type reactions)
Gold(I) catalysts have emerged as powerful tools for promoting Conia-ene type reactions, which involve the intramolecular addition of enolizable carbonyl compounds to alkynes. These reactions are highly atom-economical and can be conducted under mild, neutral conditions. nih.govacs.org The use of a triphenylphosphinegold(I) cation as a catalyst facilitates the formation of both monocyclic and bicyclic cyclopentanes and cyclohexanes with excellent yields and good diastereoselectivity. researchgate.net
Specifically, for the synthesis of the bicyclo[3.2.1]octane framework, a gold(I)-catalyzed 5-endo-dig carbocyclization of β-ketoester 23 has been shown to produce bicyclo[3.2.1]octane 24 in excellent yield. scispace.com This methodology is tolerant of a wide range of substituents on the ketone, ester, and alkyne moieties, making it a versatile route to various cyclopentanoid structures. scispace.com The proposed mechanism involves the nucleophilic addition of an enol to a gold(I)-alkyne complex. scispace.com Research into the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III has also explored Au(I)-catalyzed Conia-ene cyclizations of alkynyl ketones. nih.gov
Nickel-Catalyzed Reactions
Nickel-catalyzed reactions have also been utilized in the synthesis of the bicyclo[3.2.1]octane core. For instance, the first total synthesis of principinol D featured a nickel-catalyzed α-vinylation reaction to construct the bicyclo[3.2.1]octane fragment. nih.gov More recently, an asymmetric domino Michael-Henry reaction of 1,2-cyclohexadione with nitroolefins, catalyzed by a chiral bisoxazolidine (B8223872) ligand and Ni(acac)₂, has been developed. researchgate.net This method generates highly functionalized chiral bicyclo[3.2.1]octane derivatives with four new stereogenic centers in high yields (76-99%) and with excellent enantioselectivities (up to 99%) and good diastereoselectivities (up to 9:1) under mild conditions. researchgate.net
Scandium-Catalyzed Reactions (e.g., Diels-Alder followed by intramolecular oxidative cyclization)
Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been identified as an effective Lewis acid catalyst in the Diels-Alder reaction. researchgate.net A strategy for the formation of bicyclo[3.2.1]octanes involves a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization. dicp.ac.cn This approach allows for the construction of highly functionalized bicyclo[3.2.1]octanes from presynthesized dienes and enones. researchgate.netdicp.ac.cn This method provides a divergent route to access a variety of bicyclo[3.2.1]octane frameworks. dicp.ac.cn
Radical Cyclization Pathways to Bicyclo[3.2.1]octan-8-ones (e.g., Mn(III)-mediated processes)
Manganese(III)-mediated oxidative free-radical cyclizations offer a powerful method for constructing bicyclic systems. thieme-connect.de These reactions typically involve the generation of a carbon-centered radical from a β-dicarbonyl compound, which then undergoes an intramolecular cyclization onto an appended alkene or alkyne. mdpi.com The use of manganese(III) acetate (B1210297), often in conjunction with a co-oxidant like copper(II) acetate, facilitates these transformations. sci-hub.se
In the context of this compound synthesis, Mn(III)-mediated radical cyclization of alkynyl ketones has been successfully employed. nih.gov For example, the cyclization of TMS-alkynyl ketone 17 afforded the desired bicyclo[3.2.1]octane 18 in a 43% yield. nih.gov This strategy was pivotal in the synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov The reaction conditions often involve heating Mn(OAc)₃ in a solvent like ethanol (B145695)/acetic acid. nih.gov This methodology has proven effective for creating the core structure of complex natural products. mdpi.com
Table 1: Selected Examples of Mn(III)-Mediated Radical Cyclization for Bicyclo[3.2.1]octane Synthesis
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| TMS-alkynyl ketone 17 | Bicyclo[3.2.1]octane 18 | 43 | nih.gov |
| Alkynyl ketone 11 | Bicyclo[3.2.1]octane 13 | 50 | nih.gov |
| Alkyne (144) | Bicyclo[3.2.1]octane core (145) | 53 (microwave) | mdpi.com |
Cascade and Domino Reactions for Bicyclo[3.2.1]octane Scaffold Construction
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules like bicyclo[3.2.1]octan-8-ones. sciforum.netumich.edu These reactions can be initiated by various catalysts or reagents and often proceed with high stereoselectivity. researchgate.net
One prominent example is the organocatalytic domino Michael/Henry reaction between cyclohexane-1,2-diones and nitroalkenes. researchgate.net Using a quinine-derived thiourea catalyst, this reaction creates four stereogenic centers and furnishes bicyclo[3.2.1]octan-8-ones with good diastereoselectivity and high enantioselectivity (92-99% ee). researchgate.net Similarly, an enantio- and diastereoselective organocatalytic domino Michael/Aldol (B89426) reaction has been developed for the direct synthesis of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. nih.gov This reaction tolerates a wide range of substituents and produces the desired products in good yields (53-98%) and with high enantioselectivities (up to 95:5 ee). nih.gov
A tandem double Conia-ene type reaction, mediated by tBuOK/DMSO, has also been employed to construct the tricyclic core of penicibilaenes, which contains a bicyclo[3.2.1]octane moiety. acs.org Furthermore, an iodine-induced cyclization and oxidation of allylic alcohols can produce highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a cascade process. dicp.ac.cn
Table 2: Overview of Cascade/Domino Reactions for Bicyclo[3.2.1]octane Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Domino Michael/Henry | Cyclohexane-1,2-diones, Nitroalkenes | Quinine-derived thiourea | High enantioselectivity (92-99% ee) | researchgate.net |
| Domino Michael/Aldol | β,γ-Unsaturated 1,2-ketoesters, Cyclic 1,3-ketoesters | Organocatalyst | Forms four stereogenic centers | nih.gov |
| Tandem Double Conia-ene | Dibutynyl cyclohexanone | tBuOK/DMSO | Constructs tricyclic core | acs.org |
| Iodine-induced cascade | Allylic alcohols | Iodine | Forms six new bonds | dicp.ac.cn |
Tandem Michael-Aldol Annulation Reactions
Tandem reactions offer an efficient pathway to complex molecular architectures from simpler precursors in a single operation. nih.gov The domino Michael-Aldol annulation has emerged as a powerful strategy for constructing the bicyclo[3.2.1]octane core. ucl.ac.ukucl.ac.uk
One notable approach involves the reaction of cycloalkane-1,3-diones with α,β-unsaturated aldehydes, which yields 2-hydroxybicyclo[3.2.1]octane-6,8-diones. ucl.ac.uk This one-pot procedure is versatile and accommodates various substituents on the bicyclo[3.3.1]nonane-2,9-dione scaffold, a related product. ucl.ac.uk The stereochemical outcome of the cyclization can often be directed by carefully selecting the solvent, base, and temperature. ucl.ac.uk
An organocatalytic domino Michael/Aldol reaction has been developed for the direct and enantioselective synthesis of bicyclo[3.2.1]octane derivatives. researchgate.net This method, utilizing β,γ-unsaturated 1,2-keto amides and cyclic 1,3-keto esters, can generate up to four stereogenic centers, including two quaternary carbons. researchgate.net The reactions proceed in good yields (53-98%) with variable diastereoselectivities (1:1 to 5:1 dr) and high enantioselectivities (up to 95:5 ee). researchgate.net Mechanistic studies have shown that the reversibility of the reaction system can be exploited to enhance selectivity. researchgate.net
Furthermore, a highly diastereoselective and enantioselective synthesis of bicyclo[3.2.1]octan-8-ones has been achieved through a tandem Michael-Henry reaction. nih.govnih.gov This reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, creates four stereogenic centers and yields products with good diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov Interestingly, when an unsymmetrical substrate like 3-methylcyclohexane-1,2-dione (B25814) is used, the reaction proceeds regioselectively to give the product derived from the thermodynamic enolate. nih.gov
| Starting Materials | Reagents/Catalyst | Product | Yield | Selectivity | Reference |
| Cycloalkane-1,3-diones, α,β-Unsaturated aldehydes | Base | 2-Hydroxybicyclo[3.2.1]octane-6,8-diones | Good to Excellent | Stereocontrol achievable | ucl.ac.uk |
| β,γ-Unsaturated 1,2-keto amides, Cyclic 1,3-keto esters | Organocatalyst (e.g., Takemoto's catalyst) | Bicyclo[3.2.1]octanes | 53-98% | dr 1:1 to 5:1, up to 95:5 ee | researchgate.net |
| Cyclohexane-1,2-diones, Nitroalkenes | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-ones | Good | dr up to 92:8, ee 92-99% | nih.gov |
Intramolecular C-H Insertion Reactions (e.g., Rh(II) carbene-based)
Intramolecular C-H insertion reactions catalyzed by transition metals, particularly rhodium(II), provide a direct method for forming C-C bonds and constructing cyclic systems. nih.govdicp.ac.cn This strategy has been successfully applied to the synthesis of bicyclo[3.2.1]octanes.
The Rh(II)-catalyzed decomposition of specific α-diazo ketones leads to the formation of the bicyclo[3.2.1]octane framework. For instance, the treatment of bicyclic α-diazo-β-hydroxyketones with Rh(II) catalysts, such as Rh₂(OAc)₄, can induce a rearrangement via a 1,2-alkyl migration to yield bicyclo[3.2.1]octanediones. acs.org This process is generally high-yielding and proceeds through a concerted mechanism, often retaining the stereochemistry at migrating carbon centers. acs.org
In some cases, C-H insertion can compete with other reaction pathways. For example, the Rh(II)-catalyzed reaction of certain α-diazo ketones can lead to a mixture of products arising from C-H insertion and other rearrangements. acs.org The selectivity of these reactions is influenced by the structure of the diazo compound and the electronic properties of the Rh(II) catalyst. acs.org
Gold carbenes, generated from alkynes, have also been shown to undergo transannular C-H insertion to produce bicyclo[3.2.1]octane systems. beilstein-journals.org This method avoids the need for potentially unstable diazo compounds. beilstein-journals.org
| Substrate | Catalyst | Product Type | Key Features | Reference |
| Bicyclic α-diazo-β-hydroxyketones | Rh₂(OAc)₄, Rh₂(O₂CCF₃)₄ | Bicyclo[3.2.1]octanediones | Rearrangement via 1,2-alkyl migration, high yields, stereoretention | acs.org |
| Alkynes | Gold catalysts | Bicyclo[3.2.1]octanes | Transannular C-H insertion, avoids diazo compounds | beilstein-journals.org |
| β-Tosyl α-diazo carbonyl compounds | Rh(II) catalysts | Cyclopentanes | Predominant 1,3 C-H insertion pathway | nih.gov |
Double Michael Addition Approaches
The double Michael addition (DMA) offers a concise and efficient route to bicyclic systems. This strategy has been effectively utilized for the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org
This approach involves the addition of a carbon nucleophile to a 7-membered ring dienone. rsc.orgsmolecule.com The reaction proceeds in yields ranging from 42% to 96% and demonstrates interesting control over the stereochemistry of the newly formed bridged center, which can be secondary, tertiary, or quaternary. rsc.org This method serves as a key step in building the bicyclic skeleton of compounds with potential applications in medicinal chemistry, such as those structurally related to tropane (B1204802) alkaloids. smolecule.com
Convergent Disproportionation-Inspired Cyclizations
A novel and efficient strategy for constructing highly functionalized bicyclo[3.2.1]octanes has been developed, inspired by the concept of convergent disproportionation. dicp.ac.cnnih.govacs.org This method overcomes the limitation of traditional disproportionation reactions where an unavoidable byproduct is formed. dicp.ac.cn
The key process involves an iodine-induced cyclization and oxidation of readily available allylic alcohols. dicp.ac.cn This reaction impressively forms six new bonds in a single operation. dicp.ac.cn Mechanistic insights have further enabled the development of variations using presynthesized dienes and enones as starting materials, providing a divergent route to a variety of bicyclo[3.2.1]octane frameworks. dicp.ac.cnacs.org This approach is notable for its atom economy and efficiency in rapidly assembling complex molecular structures. dicp.ac.cn
Cyclodialkylation Reactions (e.g., C,O-cyclodialkylation)
Cyclodialkylation reactions represent another effective method for the synthesis of the bicyclo[3.2.1]octane core. One specific example is the C,O-cyclodialkylation of dilithiated cyclic β-keto esters and β-keto sulfones with 1,4-dibromo-2-butene. nih.gov This reaction leads to the regio- and diastereoselective formation of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. nih.gov
These intermediates can then be efficiently converted into functionalized bicyclo[3.2.1]octan-8-ones through a palladium-catalyzed rearrangement. nih.gov In the case of the sulfone derivatives, this rearrangement exhibits high stereospecificity, exclusively yielding the endo-configured diastereomers. nih.gov Another approach involves the direct twofold inter/intramolecular alkylation of monocyclic sultams with α,ω-dihalides to generate 1-azathiabicyclo[3.2.1]octane skeletons. researchgate.net
Rearrangement-Based Syntheses of Bicyclo[3.2.1]octan-8-ones
Rearrangement reactions provide a powerful tool for transforming readily available scaffolds into more complex bicyclic systems.
Acid-promoted rearrangements have been widely used to synthesize the bicyclo[3.2.1]octane framework. mdpi.com For example, treatment of certain organic molecules with a strong acid like triflic acid (TfOH) can induce a protonation followed by a rearrangement to form the bicyclo[3.2.1] system. mdpi.comresearchgate.net
A notable application is the acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octane-2-one intermediate into the bicyclo[3.2.1]octane system, which is a key step in the synthesis of stemarane compounds. uniroma1.it Another powerful example is the acid-promoted bicyclization of arylacetylenes, which proceeds through a twofold long-distance cationic rearrangement to form benzobicyclo[3.2.1]octanes with high site- and stereoselectivity. researchgate.net Additionally, the regioselective cleavage of the cyclopropyl (B3062369) ring in tricyclo[3.3.0.0²,⁸]octanes using hydrochloric acid in an ionic liquid affords highly functionalized bicyclo[3.2.1]octanones in excellent yields and with accelerated reaction times. researchgate.net
Ring Expansion Methodologies (e.g., Beckmann rearrangements)
Ring expansion reactions provide a powerful tool for the construction of the bicyclo[3.2.1]octane system from smaller, more readily available carbocyclic precursors. The Beckmann rearrangement, in particular, has been effectively employed. This reaction typically involves the acid-catalyzed rearrangement of an oxime derived from a bicyclo[2.2.1]heptan-2-one (norcamphor) derivative to a lactam, specifically a 2-azabicyclo[3.2.1]octan-3-one. rsc.org
The process commences with the conversion of a ketone to its corresponding oxime. nih.gov For instance, treatment of norcamphor-derived ketones with hydroxylamine (B1172632) can generate the required oxime intermediate. rsc.org Subsequent exposure of the oxime to acidic conditions, such as benzenesulfonyl chloride or sulfuric acid, instigates the rearrangement. rsc.org The selection of reagents and reaction conditions is crucial, as it can influence the competition between the desired Beckmann rearrangement and a Beckmann fragmentation pathway, which leads to a nitrile instead of the lactam. nih.gov For example, using fresh thionyl chloride was found to favor the formation of the lactam over the nitrile product in one study. nih.gov A two-step procedure, involving the conversion of the oxime to a mesylate followed by acid treatment, has been shown to exclusively yield the lactam. nih.gov
Photochemical conditions, known as the photo-Beckmann rearrangement, have also been explored. nih.gov This method involves the photolysis of an oxaziridine, which is generated from the corresponding imine, to yield the lactam. nih.gov The regioselectivity of both the thermal and photo-Beckmann rearrangements is determined by stereoelectronic factors, with the migrating group being anti to the leaving group on the nitrogen atom. nih.gov While the Beckmann rearrangement is a valuable tool, challenges such as low yields and the formation of regioisomers can occur, particularly with more complex substrates. rsc.org
| Precursor Type | Reaction | Product | Key Features |
| Norcamphor-derived oximes | Beckmann Rearrangement | 2-Azabicyclo[3.2.1]octan-3-one | Acid-catalyzed; can be prone to fragmentation. rsc.orgnih.gov |
| Isosteviol Oxime | Beckmann Rearrangement/Fragmentation | Lactam/Nitrile | Reaction conditions influence product distribution. nih.gov |
| Oxaziridines | Photo-Beckmann Rearrangement | Lactams | Stereoelectronically controlled migration. nih.gov |
Synthesis from Defined Precursors
The synthesis of this compound and its analogues can also be achieved through the strategic cyclization of various acyclic and cyclic precursors.
A notable method involves the C,O-cyclodialkylation of dilithiated cyclic beta-keto esters and beta-keto sulfones with 1,4-dibromo-2-butene. nih.gov This reaction proceeds with regio- and diastereoselectivity to form 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. These intermediates can then be efficiently converted into functionalized bicyclo[3.2.1]octan-8-ones via a palladium-catalyzed rearrangement. nih.gov In the case of sulfone-derived precursors, this rearrangement exhibits high stereospecificity, exclusively yielding the endo-configured diastereomers. nih.gov Another approach utilizes a one-pot tandem Michael addition–regioselective aldol cyclization of cyclic β-ketoesters with α,β-unsaturated aldehydes in the presence of potassium carbonate to afford 2-hydroxybicyclo[3.2.1]octan-8-ones in good yields. rsc.org Furthermore, the organocatalytic 1,6-addition of cyclic beta-ketoesters to electron-deficient dienes has been demonstrated as a viable route, leading to a two-step synthesis of the this compound structure. nih.gov
| Precursor | Reagents | Key Intermediate/Reaction | Final Product |
| Cyclic Beta-Keto Esters/Sulfones | 1,4-dibromo-2-butene, Pd catalyst | C,O-cyclodialkylation, Pd-catalyzed rearrangement | Functionalized Bicyclo[3.2.1]octan-8-ones. nih.gov |
| Cyclic Beta-Ketoesters | α,β-Unsaturated Aldehydes, K₂CO₃ | Tandem Michael addition-aldol cyclization | 2-Hydroxybicyclo[3.2.1]octan-8-ones. rsc.org |
| Cyclic Beta-Ketoesters | Electron-deficient Dienes, Cinchona Alkaloids | Organocatalytic 1,6-addition | This compound structure. nih.gov |
The double Michael addition of carbon nucleophiles to 7- and 8-membered cyclic dienones provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org This reaction proceeds in good yields with notable stereochemical control at the bridged center. rsc.org Additionally, a domino Michael–Henry reaction between cyclohexa-1,4-dienone and a γ,δ-alkyl-aryl-disubstituted nitrodiene, catalyzed by a cyclic thiourea, yields a nitrobicyclo[3.2.1]octan-2-one with excellent yield and stereoselectivity. beilstein-journals.org A one-pot Michael-aldol annulation of 1,3-cyclohexanediones with enals has also been developed as a general method for the synthesis of 2-hydroxybicyclo[3.2.1]octane-6,8-diones. ucl.ac.uk
The intramolecular cyclization of alkynyl ketones presents another strategy for constructing the bicyclo[3.2.1]octane framework. Both Au(I)-catalyzed Conia-ene cyclization and Mn(III)-mediated radical cyclization of alkynyl ketones have been explored for the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov These radical-mediated cyclizations have proven effective in forming the desired bicyclic system. nih.gov
A highly effective method for the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones involves a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes. nih.govnih.gov This reaction, often catalyzed by a quinine-derived thiourea, creates four stereogenic centers with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.govnih.gov The reaction is tolerant of various substituents on the nitroalkene. nih.gov When a substituted cyclohexane-1,2-dione is used, the reaction proceeds with regioselectivity, with the thermodynamic enolate participating in the reaction. nih.gov
| Catalyst | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Quinine-derived thiourea | Cyclohexane-1,2-dione, trans-β-nitrostyrene | 92:8 | 99% | 89% |
| Quinine-derived thiourea | Cyclohexane-1,2-dione, trans-2-(2-nitrovinyl)thiophene | 92:8 | 99% | 89% |
| Quinine-derived thiourea | Cyclohexane-1,2-dione, trans-nitroalkene (alkyl substituent) | 88:12 | 97% | 77% |
| Quinine-derived thiourea | 3-Methylcyclohexane-1,2-dione, trans-β-nitrostyrene | 88:12 | 97% | 67% |
Data compiled from a study on the tandem Michael-Henry reaction. nih.gov
A novel approach inspired by convergent disproportionation utilizes an iodine-induced cyclization and oxidation of allylic alcohols to produce highly functionalized bicyclo[3.2.1]octanes. dicp.ac.cn This protocol involves the formation of six new bonds in a single process. Mechanistic studies suggest that the allylic alcohol serves as a precursor to both a diene (via dehydration) and an enone (via rearrangement). dicp.ac.cn These intermediates then undergo a Diels-Alder reaction followed by further transformations to yield the final bicyclic product. This method provides a divergent route to various bicyclo[3.2.1]octane frameworks. dicp.ac.cn Another method involves the oxidation of a specific allylic alcohol, 3-chlorobicyclo[3.2.1]-3-octen-2-ol, to the corresponding α,β-unsaturated ketone, which is then converted to bicyclo[3.2.1]octane-2,4-dione. google.com
From Cyclopentanediones
The synthesis of the this compound framework and its functionalized derivatives from cyclopentanedione precursors represents a significant strategy in organic synthesis. These methods often rely on intramolecular cyclization reactions, which can be controlled to produce complex polycyclic structures with a high degree of stereoselectivity.
A foundational approach involves the Michael addition of a cyclopentanedione to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. researchgate.net A key intermediate in natural product chemistry, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is synthesized through the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water. researchgate.net The subsequent cyclization of this intermediate can be directed to form different isomers. When treated with neutral piperidinium (B107235) acetate in water, the bridged ketol 4α-hydroxy-1β,4β-dimethylbicyclo[3.2.1]octane-7,8-dione is formed. researchgate.net Further treatment with piperidine (B6355638) leads to the epimerization at the C-4 position, yielding the more stable bridged ketol. researchgate.net A skeletal isomer, a bicyclic ketol of the perhydroindan series, can be obtained by cyclizing the same intermediate with pyrrolidinium (B1226570) acetate in anhydrous ether. researchgate.net
A more recent and efficient method involves the base-catalyzed reaction of achiral 1,3-cyclopentanediones that are tethered to activated olefins. rsc.org This approach can afford bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives in high yields. rsc.orgresearchgate.net The course of the reaction is highly dependent on the reaction time and the base used. rsc.orgresearchgate.net For instance, using a short reaction time with cesium carbonate as the base in ethanol leads to the formation of bicyclo[3.2.1]octane-6,8-dione derivatives. rsc.org These reactions are notable for creating three new stereogenic centers from an achiral starting material. rsc.org
The versatility of this base-catalyzed approach is demonstrated by the range of substituted cyclopentanediones and activated olefins that can be employed. rsc.org The diastereoselectivity is generally high, with the major isomer typically having the substituent at the 2-position in an equatorial orientation. rsc.org
Detailed findings from the base-catalyzed synthesis of various bicyclo[3.2.1]octane-6,8-dione derivatives are presented in the table below.
| Starting Material (1,3-Cyclopentanedione derivative) | R¹ | R² | Product (bicyclo[3.2.1]octane-6,8-dione derivative) | Yield (%) | Diastereomeric Ratio (dr) |
| 2-methyl-2-(3-butenyl)-1,3-cyclopentanedione | Me | H | 2-methylbicyclo[3.2.1]octane-6,8-dione | 90 | >20:1 |
| 2-ethyl-2-(3-butenyl)-1,3-cyclopentanedione | Et | H | 2-ethylbicyclo[3.2.1]octane-6,8-dione | 85 | >20:1 |
| 2-benzyl-2-(3-butenyl)-1,3-cyclopentanedione | Bn | H | 2-benzylbicyclo[3.2.1]octane-6,8-dione | 88 | >20:1 |
| 2-allyl-2-(3-butenyl)-1,3-cyclopentanedione | Allyl | H | 2-allylbicyclo[3.2.1]octane-6,8-dione | 82 | >20:1 |
| 2-(3-butenyl)-1,3-cyclopentanedione | H | H | bicyclo[3.2.1]octane-6,8-dione | 87 | - |
| 2-methyl-2-(3-pentenyl)-1,3-cyclopentanedione | Me | Me | 2,4-dimethylbicyclo[3.2.1]octane-6,8-dione | 86 | 3.2:1 |
| 2-methyl-2-(4-phenyl-3-butenyl)-1,3-cyclopentanedione | Me | Ph | 2-methyl-4-phenylbicyclo[3.2.1]octane-6,8-dione | 91 | 10:1 |
Table based on data from Boehringer et al., 2014. rsc.org
Interestingly, when the reaction time is extended, a different product can be obtained. rsc.org For example, the reaction of 2-methyl-2-(3-butenyl)-1,3-cyclopentanedione with potassium carbonate in ethanol for 20 hours does not yield the expected cycloheptanone (B156872) derivative, but instead produces a bicyclo[3.2.1]octane-6-carboxylate derivative in 93% yield. rsc.org This transformation is remarkable as it generates five new stereogenic centers. rsc.org
Another example of forming the bicyclo[3.2.1]octane skeleton involves the reaction of 2-methyl-1,3-cyclopentanedione (B45155) with acrolein. ucl.ac.uk This reaction, when heated at reflux in dimethylformamide, leads to the formation of 2-hydroxy-5-methylbicyclo[3.2.1]octane-6,8-dione. ucl.ac.uk
Chemical Transformations of the Ketone Functionality
The carbonyl group in this compound is a focal point for a range of chemical reactions. Its transformations allow for the introduction of new functional groups and the creation of stereocenters, which are crucial for the synthesis of complex target molecules.
Stereoselective Reductions to Alcohols
The reduction of the ketone in this compound and its derivatives can lead to the formation of either endo or exo alcohols. The stereochemical outcome of these reductions is highly dependent on the steric environment of the ketone and the nature of the reducing agent.
For instance, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one with sodium borohydride (B1222165) (NaBH₄) results in the exclusive formation of the corresponding 2-endo-ol. scispace.com This high stereoselectivity is attributed to steric hindrance, where the reducing agent attacks the carbonyl group from the less hindered exo face of the molecule. scispace.com The general stereoselectivity of reductions of bicyclic ketones is a well-studied area, with alkoxy-substituted lithium aluminum hydrides also showing distinct stereochemical preferences. acs.org
Enzymatic reductions have also been employed to produce chiral alcohols from bicyclic ketones. canada.ca These biocatalytic methods can offer high enantioselectivity, providing access to optically pure building blocks for synthesis.
Enolate Chemistry and Derivatization
The formation of an enolate from this compound opens up a wide array of possibilities for C-C and C-X bond formation at the α-position to the carbonyl group. The stereoselectivity of these reactions is a key consideration in synthetic design.
A powerful strategy for achieving asymmetry in the derivatization of prochiral ketones like this compound is through enantioselective deprotonation using chiral lithium amides. This method generates a non-racemic enolate that can then react with various electrophiles to produce enantiomerically enriched products. cdnsciencepub.comresearchgate.netthieme-connect.com
The efficiency of this process is influenced by the structure of the chiral amide, the presence of additives like lithium chloride, and the reaction conditions. canada.cathieme-connect.com For example, the deprotonation of 8-thiabicyclo[3.2.1]octan-3-one with (S)-N-(diphenyl)methyl-1-phenylethylamine, a chiral lithium amide, followed by trapping with an electrophile, can yield products with high enantiomeric excess. cdnsciencepub.comthieme-connect.com This approach has been instrumental in the synthesis of sulfur-containing analogs of tropane alkaloids. cdnsciencepub.comthieme-connect.com
| Ketone Substrate | Chiral Lithium Amide | Electrophile | Product Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 8-thiabicyclo[3.2.1]octan-3-one | (S)-N-(diphenyl)methyl-1-phenylethylamine | Benzaldehyde (B42025) | exo, threo | 95% | cdnsciencepub.com |
| 8-thiabicyclo[3.2.1]octan-3-one | Lithium (S)-N-diphenylmethyl-1-phenylethanamide | Acyl cyanides | - | High | thieme-connect.com |
Once the enolate of this compound is formed, it can react with a variety of electrophiles. The reaction of the lithium enolate of 8-thiabicyclo[3.2.1]octan-3-one with benzaldehyde leads to an aldol addition product. cdnsciencepub.comthieme-connect.com The stereochemical outcome of such aldol reactions can often be predicted using models like the Zimmerman-Traxler transition state. canada.ca
Silylation of the enolate with reagents like trimethylsilyl (B98337) chloride provides the corresponding silyl (B83357) enol ether. cdnsciencepub.com This reaction is often used to trap the enolate in enantioselective deprotonation protocols. researchgate.net Acylation can be achieved using reagents such as acetic anhydride (B1165640) or acyl cyanides, leading to the formation of β-dicarbonyl compounds or their equivalents. cdnsciencepub.comthieme-connect.com While aldol, silylation, and acylation reactions are generally efficient, C-alkylation of these enolates can sometimes be problematic. canada.cacdnsciencepub.com
| Enolate Source | Electrophile | Product Type | Reference |
|---|---|---|---|
| Lithium enolate of 8-thiabicyclo[3.2.1]octan-3-one | Benzaldehyde | Aldol adduct | cdnsciencepub.comthieme-connect.com |
| Lithium enolate of 8-thiabicyclo[3.2.1]octan-3-one | Trimethylsilyl chloride | Silyl enol ether | cdnsciencepub.com |
| Lithium enolate of 8-thiabicyclo[3.2.1]octan-3-one | Acetic anhydride | Enol acetate | cdnsciencepub.com |
| Lithium enolate of 8-thiabicyclo[3.2.1]octan-3-one | Acyl cyanides | β-Keto nitrile precursor | cdnsciencepub.comthieme-connect.com |
Ring Opening and Fragmentation Reactions
In addition to transformations centered on the ketone functionality, the this compound ring system can undergo reactions that lead to the cleavage of the bicyclic framework. These reactions can be synthetically useful for accessing different molecular architectures.
Acid-Catalyzed Cleavage of Bicyclo[3.2.1]oct-2-en-8-one Derivatives
The fragmentation of cyclic and bicyclic systems is a known synthetic strategy, often driven by the formation of stable products. thieme-connect.de In the case of bicyclo[3.2.1]oct-2-en-8-one derivatives, acid-catalyzed conditions can promote cleavage of the ring system. The specific outcome of such reactions is highly dependent on the substitution pattern of the bicyclic framework and the reaction conditions employed. For example, the fragmentation of 1,3-diol derivatives under acidic conditions can lead to the formation of unsaturated ketones. thieme-connect.de While a direct example for the parent bicyclo[3.2.1]oct-2-en-8-one is not detailed in the provided context, the general principles of acid-catalyzed fragmentation of related bicyclic systems suggest that protonation of the carbonyl oxygen or the double bond could initiate a cascade of bond-breaking events, leading to ring-opened products. The stability of any potential carbocationic intermediates would play a crucial role in directing the fragmentation pathway.
Regioselective Cyclopropyl Ring Cleavage
A valuable strategy for constructing the bicyclo[3.2.1]octane skeleton involves the regioselective cleavage of a cyclopropyl ring within a tricyclic precursor. mdpi.com Tricyclo[3.3.0.0²⁸]octanones, for instance, can undergo acid-mediated cleavage to furnish bicyclo[3.2.1]octanones. researchgate.net The regioselectivity of this cleavage is a critical aspect, often governed by the principle of maximum orbital overlap and the stability of the resulting carbocation or radical intermediates. researchgate.net
Research has demonstrated that the choice of solvent can significantly influence the efficiency and rate of these reactions. For example, the use of an ionic liquid, 1-butyl-3-methylimidazolium chloride (BMImCl), with hydrochloric acid has been shown to provide bicyclo[3.2.1]octanones in very good yields and with significantly reduced reaction times compared to conventional organic solvents. researchgate.netresearchgate.net This highlights the advantageous role of ionic liquids in promoting such transformations. researchgate.net
Alternative methods for cyclopropane (B1198618) ring opening include reductive cleavage. researchgate.net Samarium(II) iodide (SmI₂), a single-electron transfer reagent, has been effectively used to induce the regioselective cleavage of the C1-C2 bond in tricyclo[3.2.1.0²⁷]octan-3-one systems, leading cleanly to the bicyclo[3.2.1]octane framework. mdpi.com This method is particularly effective when conducted at low temperatures in a mixture of THF and a proton source like tert-butanol. mdpi.com Other reductive methods, such as using tributyltin hydride (nBu₃SnH), have also been explored, with the cleavage products depending on the substitution pattern of the tricyclic ketone. researchgate.net
Table 1: Comparison of Methods for Cyclopropyl Ring Cleavage to Form Bicyclo[3.2.1]octanones
| Method | Reagents | Precursor System | Key Feature |
|---|---|---|---|
| Acid-Catalyzed Cleavage | HCl in [BMIm]Cl | Tricyclo[3.3.0.0²⁸]octanone | High yields, rapid reaction times in ionic liquid. researchgate.netresearchgate.net |
| Reductive Cleavage | Samarium(II) iodide (SmI₂) in THF/t-BuOH | Tricyclo[3.2.1.0²⁷]octan-3-one | Clean, regioselective C1-C2 bond cleavage. mdpi.com |
| Reductive Cleavage | Tributyltin hydride (nBu₃SnH) | Substituted Tricyclo[3.3.0.0²⁸]octane-3-ones | Product outcome is dependent on substituent location. researchgate.net |
Intramolecular Cyclization and Annulation Reactions of this compound Derivatives
The rigid bicyclo[3.2.1]octane scaffold serves as an excellent template for constructing more complex polycyclic systems through intramolecular cyclization and annulation reactions. These transformations are pivotal in the total synthesis of natural products. dicp.ac.cn
One powerful approach is the intramolecular Diels-Alder reaction. mdpi.com By incorporating a diene and a dienophile into the bicyclo[3.2.1]octane framework, subsequent thermal or Lewis acid-catalyzed cyclization can generate intricate tri- or tetracyclic structures. For example, dienes incorporated into 8-oxa- or 8-thiabicyclo[3.2.1]octane skeletons react with dienophiles like N-phenylmaleimide with high facial diastereoselectivity, leading exclusively to products from a top-face attack. researchgate.net The exo/endo selectivity of these [4+2] cycloadditions is often high and depends on the substitution pattern of the diene. researchgate.net
Annulation strategies, such as the Robinson annulation, have also been applied to bicyclo[3.2.1]octane derivatives to build additional rings. uniroma1.itresearchgate.net Furthermore, tandem Michael-aldol reactions provide a one-pot method for creating diverse bicyclic systems. ucl.ac.uk For instance, the reaction of substituted 1,3-cyclohexanediones with enals can produce 2-hydroxybicyclo[3.2.1]octane-6,8-diones with good yield and stereocontrol. ucl.ac.uk The stereochemical outcome can often be directed by the choice of solvent, temperature, and reagents. ucl.ac.uk
Palladium-catalyzed intramolecular couplings are another sophisticated tool. Enol triflates or nonaflates derived from this compound systems can participate in intramolecular Heck or Suzuki reactions to form new rings, providing access to densely functionalized polycyclic compounds. researchgate.netnih.gov
Functionalization Strategies on the Bicyclo[3.2.1]octane Skeleton
The incorporation of heteroatoms into the bicyclo[3.2.1]octane framework dramatically alters its chemical and biological properties. The synthesis of 8-thiabicyclo[3.2.1]octan-3-one, a sulfur analog of tropinone (B130398), is a key example. A common synthetic route starts from tropinone, which is first quaternized with methyl iodide. nih.gov The resulting ammonium (B1175870) salt is then treated with sodium sulfide (B99878) to replace the nitrogen atom with sulfur, yielding 8-thiabicyclo[3.2.1]octan-3-one. nih.gov
This thia-analog serves as a versatile intermediate for further functionalization. The enolate chemistry of 8-thiabicyclo[3.2.1]octan-3-one has been explored, for instance, using enantioselective deprotonation with chiral lithium amides followed by reaction with electrophiles to create 2-substituted derivatives. nih.govacs.org These derivatives are of interest as sulfur-containing analogs of tropane alkaloids. acs.org For example, deprotonation followed by a reaction with benzaldehyde yields an aldol product with high diastereomeric and enantiomeric purity. acs.org
The ketone can also be converted to an enol nonaflate, which is an excellent substrate for palladium-catalyzed Suzuki coupling reactions with arylboronic acids. researchgate.net This strategy has been employed to synthesize 3-aryl-8-thiabicyclo[3.2.1]octane derivatives, which are potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov
Table 2: Synthesis and Application of 8-Thiabicyclo[3.2.1]octan-3-one
| Reaction | Description | Application | Reference |
|---|---|---|---|
| Synthesis from Tropinone | Quaternization followed by reaction with sodium sulfide. | Provides the core sulfur-bridged bicyclic ketone. | nih.gov |
| Enantioselective Deprotonation | Use of chiral lithium amides to form a non-racemic enolate. | Synthesis of optically active 2-substituted derivatives. | acs.org |
| Suzuki Coupling | Conversion to enol nonaflate, then Pd-catalyzed coupling with arylboronic acids. | Preparation of 3-aryl analogs with biological activity. | nih.gov |
The introduction of halogens, particularly fluorine, onto the bicyclo[3.2.1]octane skeleton is a significant strategy for modulating the properties of these molecules for applications in medicinal chemistry and materials science. ucl.ac.uk
α-Halogenation of this compound and its hetero-analogs can be achieved via their enolates or silyl enol ethers. canada.ca For example, silyl enol ethers derived from N-carbethoxytropinone can be treated with sources of electrophilic halogen, such as N-fluorobenzenesulfonimide (NFSI) for fluorination, to install a halogen at the α-position. canada.ca This approach has been used to prepare fluorinated derivatives that serve as catalysts in asymmetric epoxidation reactions. canada.ca
In some cases, halogenation is part of the initial construction of the bicyclic system. The reaction of furan (B31954) with tetrachlorocyclopropene, for instance, leads to a tetrachlorinated 8-oxabicyclo[3.2.1]octadiene derivative. researchgate.net This highly halogenated intermediate can then be transformed into various other functionalized bridged compounds. researchgate.net
Recent studies have focused on developing stereoselective fluorination methods. Preliminary work on bicyclic ketols, such as 2-hydroxybicyclo[3.2.1]octane-6,8-diones, has shown that they can be functionalized with electrophilic fluorine sources, leading to novel fluorinated bicyclic scaffolds with defined stereochemistry. ucl.ac.uk The rigid conformation of the bicyclic system often allows for predictable control over the stereochemical outcome of the halogenation reaction.
Spectroscopic Characterization and Structural Elucidation of Bicyclo 3.2.1 Octan 8 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclo[3.2.1]octan-8-one derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive insights into the chemical environment of each atom and their spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the structure of this compound derivatives. The ¹H NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton, while the ¹³C NMR spectrum provides the chemical shift for each carbon atom.
In the ¹³C NMR spectra of these compounds, the carbonyl carbon (C8) of the ketone typically appears as a characteristic downfield signal. For instance, in a series of 1-hydroxy-7-nitro-6-substituted-bicyclo[3.2.1]octan-8-ones, this signal was observed in the range of δ 211.4–212.6 ppm. nih.gov The chemical shifts of other skeletal carbons are influenced by the nature and stereochemistry of the substituents. cdnsciencepub.com
The ¹H NMR spectra provide detailed information about the proton environments. Protons on the bicyclic skeleton often exhibit complex splitting patterns due to vicinal and long-range coupling. For example, in (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-phenylthis compound, distinct signals were observed for protons adjacent to the nitro and phenyl groups, with a key doublet at δ 4.78 ppm (J = 6.0 Hz) corresponding to one of the protons on the five-membered ring. nih.gov The presence of various substituents, such as phenyl, bromophenyl, and thiophenyl groups, directly influences the chemical shifts of nearby protons. nih.gov
Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃ nih.gov
| Compound | Key ¹H NMR Signals (δ ppm, J in Hz) | Key ¹³C NMR Signals (δ ppm) |
|---|---|---|
| (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-phenylthis compound (3a) | 7.13-7.36 (m, 5H, Ar-H), 4.78 (d, J=6.0, 1H), 4.18 (d, J=6.0, 1H), 3.34 (s, 1H), 2.81 (d, J=2.7, 1H) | 212.6 (C=O), 142.5, 129.6, 128.1, 127.0 (Ar-C), 93.9, 82.0, 52.0, 44.3, 40.2, 36.4, 18.4 |
| (1R,5R,6S,7S)-6-(4-Bromophenyl)-1-hydroxy-7-nitrothis compound (3e) | 7.44-7.48 (m, 2H, Ar-H), 7.01-7.05 (m, 2H, Ar-H), 4.70 (d, J=5.7, 1H), 4.14 (d, J=5.7, 1H), 3.29 (s, 1H) | 212.2 (C=O), 141.4, 132.7, 128.7, 122.1 (Ar-C), 93.5, 81.9, 51.8, 43.8, 40.1, 36.4, 18.3 |
| (1R,5R,6S,7S)-6-(3-Chlorophenyl)-1-hydroxy-7-nitrothis compound (3j) | 7.24-7.31 (m, 2H, Ar-H), 7.16 (s, 1H, Ar-H), 7.01-7.04 (m, 1H, Ar-H), 4.74 (d, J=6.0, 1H), 4.16 (d, J=6.0, 1H) | 212.0 (C=O), 144.2, 135.4, 131.0, 128.4, 127.4, 125.0 (Ar-C), 93.4, 81.9, 51.7, 44.0, 40.2, 36.4, 18.3 |
| (1R,5R,6R,7S)-1-Hydroxy-7-nitro-6-(thiophen-2-yl)this compound (3k) | 7.20-7.26 (m, 1H, Ar-H), 6.93-6.96 (m, 1H, Ar-H), 6.86-6.87 (m, 1H, Ar-H), 4.81 (d, J=5.4, 1H), 4.48 (d, J=5.4, 1H) | 211.4 (C=O), 144.8, 127.7, 125.3, 124.5 (Ar-C), 94.1, 81.7, 52.4, 40.0, 39.7, 36.2, 18.3 |
For complex molecules like substituted bicyclo[3.2.1]octan-8-ones, where 1D spectra can be crowded and difficult to interpret, 2D NMR techniques are essential for unambiguous structural assignment. epfl.chscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edulibretexts.org By analyzing the cross-peaks in a COSY spectrum, it is possible to trace the connectivity of proton spin systems throughout the entire bicyclic framework, helping to assign protons on the six- and five-membered rings. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments reveal correlations between protons and the carbons to which they are directly attached (one-bond coupling). epfl.chsdsu.edu This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum based on the previously assigned proton resonances. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. It detects longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chsdsu.edu This technique is particularly valuable for identifying quaternary carbons, such as the carbonyl carbon (C8) and substituted bridgehead carbons, by observing their correlations to nearby protons. For example, key HMBC correlations were used to unambiguously assign the connections between an aromatic ring and the bicyclo[3.2.1]octane core in neolignan derivatives. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgharvard.edu NOESY is a powerful tool for determining the relative stereochemistry of the molecule. Correlations between protons on different parts of the rigid bicyclic framework can confirm stereochemical assignments, such as the endo or exo orientation of substituents. For instance, NOESY analysis has been used to corroborate stereostructures established by other methods. researchgate.net
Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, allowing for the confident elucidation of the constitution and configuration of complex this compound derivatives. researchgate.net
Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))
Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. uci.edu This accuracy allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its chemical formula. researcher.liferesearchgate.net
In the characterization of novel this compound derivatives, HR-ESI-MS is routinely used to confirm the identity of the synthesized products. The experimentally measured mass is compared to the calculated mass for the proposed chemical formula, with a match within a few parts per million (ppm) providing strong evidence for the structure. beilstein-journals.org This method was successfully applied to confirm the elemental formulas of a range of substituted 1-hydroxy-7-nitrobicyclo[3.2.1]octan-8-ones. nih.gov
Table 2: HR-ESI-MS Data for Representative this compound Derivatives nih.gov
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-phenylthis compound (3a) | C₁₄H₁₅NO₄ | 261.1001 | 261.1006 |
| (1R,5R,6S,7S)-6-(4-Bromophenyl)-1-hydroxy-7-nitrothis compound (3e) | C₁₄H₁₄BrNO₄ | 339.0106 | 339.0103 |
| (1R,5R,6S,7S)-6-(3-Chlorophenyl)-1-hydroxy-7-nitrothis compound (3j) | C₁₄H₁₄ClNO₄ | 295.0611 | 295.0616 |
| (1R,5R,6R,7S)-1-Hydroxy-7-nitro-6-(thiophen-2-yl)this compound (3k) | C₁₂H₁₃NO₄S | 267.0565 | 267.0556 |
X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy can define the relative stereochemistry of a chiral molecule, X-ray crystallography provides the most definitive method for determining its absolute configuration. sci-hub.se This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule.
This method is particularly crucial in asymmetric synthesis, where determining the exact stereochemical outcome of a reaction is paramount. In the synthesis of bicyclo[3.2.1]octan-8-ones, where multiple stereogenic centers can be created in a single reaction, X-ray crystallography offers unambiguous proof of the product's configuration. nih.gov For example, in an enantioselective synthesis of 1-hydroxy-7-nitrobicyclo[3.2.1]octan-8-ones, the absolute configuration of the major enantiomer was unequivocally determined by analyzing crystals of compound 3f ((1R,5R,6S,7S)-6-(4-fluorophenyl)-1-hydroxy-7-nitrothis compound). nih.gov The resulting crystallographic data established its stereochemistry as (1R,5R,6S,7S), and by extension, the stereochemistry of other analogous products from the same reaction mechanism was assigned with confidence. nih.gov Similarly, the absolute stereochemistry of a derivative of (1S)-camphanyl chloride was established as (1R,1'S)-4a by X-ray crystallography, which was a key step in the synthesis of enantiomerically pure intermediates. nih.gov
Application of Bicyclo 3.2.1 Octan 8 One As a Key Synthetic Intermediate
Role in the Total Synthesis of Complex Natural Products
The inherent structural features of bicyclo[3.2.1]octan-8-one allow for its application in the synthesis of a wide range of natural product classes, from intricate diterpenoids and alkaloids to complex polyketides. Its functional group and stereochemical potential are leveraged in various synthetic strategies to achieve the efficient construction of these challenging targets.
The bicyclo[3.2.1]octane core is a defining feature of many diterpenoids, and synthetic routes to these molecules often hinge on the successful construction of this key substructure.
Grayanane-type diterpenoids: This class of natural products, which includes compounds like Rhodojaponin III and Grayanotoxin III , possesses a unique 5/7/6/5 tetracyclic skeleton where the C and D rings form a bicyclo[3.2.1]octane system. rsc.orgbohrium.com Synthetic efforts toward these molecules have utilized various strategies to assemble this core. One notable approach involves an oxidative dearomatization-induced [5 + 2] cycloaddition followed by a pinacol (B44631) rearrangement to construct the bicyclo[3.2.1]octane framework. bohrium.com Other methods include a Ni-catalyzed α-vinylation of a β-ketoester to build the bicyclic system for the synthesis of grayanotoxins. mdpi.com The stereoselective synthesis of the bicyclo[3.2.1]octane moiety of Rhodojaponin III has been explored through methods like Au(I)-catalyzed Conia-ene cyclization and Mn(III)-mediated radical cyclization of alkynyl ketones. rsc.orgucl.ac.ukscribd.com
Kauranes: The bicyclo[3.2.1]octane motif is also central to the structure of kaurane (B74193) diterpenoids. A general [3 + 2] radical annulation strategy has been developed for the facile construction of this framework in ent-kaurane-type diterpenoids. nih.gov For instance, the total synthesis of principinol D, a rearranged kaurane diterpenoid, features the use of a bicyclo[3.2.1]octane fragment that is accessed via a Ni-catalyzed α-vinylation reaction. dntb.gov.ua
| Target Diterpenoid Class | Key Synthetic Strategy for Bicyclo[3.2.1]octane Core | Representative Compound(s) |
| Grayanane-type | Oxidative dearomatization/[5+2] cycloaddition/pinacol rearrangement | Grayanotoxin III |
| Grayanane-type | Ni-catalyzed α-vinylation | Grayanotoxins II/III |
| Grayanane-type | Mn(III)-mediated radical cyclization | Rhodojaponin III |
| Kaurane-type | [3 + 2] radical annulation | ent-Kauranes |
| Rearranged Kaurane | Ni-catalyzed α-vinylation | Principinol D |
Bicyclo[3.2.1]octanoid neolignans are a specific class of natural products whose core structure is the bicyclo[3.2.1]octane skeleton.
Bicyclo[3.2.1]octanoid neolignans: The total synthesis of naturally occurring bicyclo[3.2.1]octanoid neolignans, such as kadsurenin C, has been accomplished. nih.gov A key step in these syntheses is often an acid-catalyzed rearrangement of hydrobenzofuranoid neolignans to form the characteristic bicyclo[3.2.1]octane framework. nih.gov
Cinerins and Piperkadsin C: These compounds are examples of macrophyllin-type bicyclo[3.2.1]octanoid neolignans. The isolation of Piperkadsin C from Piper kadsura and the synthesis of Cinerins from Pleurothyrium cinereum highlight the prevalence of this scaffold in nature. The structural elucidation of newly discovered bicyclo[3.2.1]octanoid neolignans from species like Piper crocatum continues to expand this family of compounds.
The bicyclo[3.2.1]octane skeleton is the core of several important alkaloid families, particularly those containing a nitrogen atom within the bridged system.
Tropane (B1204802) alkaloids, 2-Azabicyclo[3.2.1]octanes, and 8-Azabicyclo[3.2.1]octanes: The 8-azabicyclo[3.2.1]octane (nortropane) ring is the characteristic central core of the tropane alkaloids, a class of over 300 compounds including hyoscyamine (B1674123) and cocaine. The significant biological activities of these compounds have driven extensive research into the stereoselective synthesis of this scaffold. Methodologies for constructing this framework can be broadly classified into the enantioselective desymmetrization of achiral tropinone (B130398) derivatives or the de novo enantioselective construction of the tropane scaffold. The synthesis of an optically active azabicyclo[3.2.1]octane skeleton has been achieved using an intramolecular Mannich reaction. Similarly, 2-azabicyclo[3.2.1]octane derivatives are also important synthetic targets within this class.
Gelsemine: The complex and intricate structure of the alkaloid Gelsemine contains a bicyclo[3.2.1]octane moiety, making it an attractive and challenging target for total synthesis. The presence of this framework in such a biologically significant molecule has spurred the development of new synthetic methods for its construction.
This large class of terpenoids features many members whose carbon skeletons are built around a bicyclo[3.2.1]octane core.
Cedranes, Suberosane, and Quadrane: A concise synthetic route to the tricyclic cores of quadrane, suberosane, and cedrane (B85855) sesquiterpenes has been developed starting from a common polyfunctionalized bicyclo[3.2.1]octane-6,8-dione intermediate. The quadrane family of sesquiterpenes is specifically characterized by a cyclopentane (B165970) ring fused to a bicyclo[3.2.1]octane moiety.
Upial: The total synthesis of the marine sesquiterpene upial has been achieved through strategies that involve the formation and subsequent transformation of complex polycyclic systems. ucl.ac.uk One approach utilizes the fragmentation of a tricyclo[3.2.1.0²·⁷]octane system, which can be selectively opened to generate the bicyclo[3.2.1]octane core. ucl.ac.uk
Neopupukeanol: The bicyclo[3.2.1]octane framework is a key structural component of many complex sesquiterpenes, including neopupukeanol.
The bicyclo[3.2.1]octane framework is also found in architecturally complex polyketides with significant biological activity.
Platensimycin: This potent antibiotic possesses a unique tetracyclic enone structural motif that includes a bicyclo[3.2.1]octane core. Its novel mechanism of action and complex structure have made it a prominent target for total synthesis. Convergent strategies have been developed that involve the initial construction of the cage-like bicyclo[3.2.1]octane core, followed by the attachment of the side chains.
Vitisinol D: This natural product, which exhibits antithrombotic properties, also contains the bicyclo[3.2.1]octane framework. Its biological activity and structure have made it a subject of synthetic interest.
| Natural Product Class | Bicyclo[3.2.1]octane-Containing Example | Significance/Synthetic Approach |
| Alkaloids | Tropane Alkaloids | The 8-azabicyclo[3.2.1]octane core is central to this large family of biologically active compounds. |
| Alkaloids | Gelsemine | A complex alkaloid whose structure incorporates the bicyclo[3.2.1]octane framework. |
| Sesquiterpenes | Quadrane/Suberosane/Cedrane | Synthesized from a common bicyclo[3.2.1]octane-6,8-dione intermediate. |
| Polyketides | Platensimycin | A potent antibiotic with a core bicyclo[3.2.1]octane cage structure. |
| Polyketides | Vitisinol D | An antithrombotic agent featuring the bicyclo[3.2.1]octane moiety. |
Construction of Diverse Complex Polycyclic Architectures
Beyond its role in the total synthesis of specific natural products, this compound and its precursors are pivotal starting materials for constructing a wide variety of complex polycyclic systems. The development of novel methodologies to synthesize functionalized bicyclo[3.2.1]octanes is an active area of research, as these compounds serve as versatile platforms for further chemical elaboration. ehu.es
Several powerful strategies have been developed for this purpose:
Intramolecular Reactions: Intramolecular Diels-Alder reactions of vinyl-cyclohexadiene precursors can generate tricyclic intermediates that are then cleaved to afford highly functionalized bicyclo[3.2.1]octane systems. ehu.es
Annulation Reactions: Tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by chiral organocatalysts, can produce highly enantioselective bicyclo[3.2.1]octan-8-ones. Similarly, double Michael additions of carbon nucleophiles to cyclic dienones provide an expedient route to the bicyclic core.
Rearrangement and Fragmentation: The selective fragmentation of strained tricyclo[3.2.1.0²·⁷]octane derivatives is an efficient method for preparing the bicyclo[3.2.1]octane system. ehu.es More recently, a disproportionation-inspired strategy involving the iodine-induced cyclization and oxidation of allylic alcohols has been shown to produce highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a single cascade.
These synthetic methodologies highlight the fundamental importance of the bicyclo[3.2.1]octane skeleton as a foundational element for accessing diverse and complex chemical structures. ehu.es
Development of Novel Chemical Scaffolds for Academic Research
This compound serves as a versatile building block in academic research for the construction of novel and complex chemical scaffolds. Its rigid, three-dimensional structure is a desirable feature in the design of molecules with specific biological activities and for the total synthesis of natural products. The bicyclo[3.2.1]octane framework is a common motif in a variety of biologically significant natural products, which drives the development of synthetic methodologies to access this core structure. mdpi.com
One of the key areas of research has been the development of stereoselective methods to synthesize substituted bicyclo[3.2.1]octan-8-ones. This allows for precise control over the spatial arrangement of atoms, which is crucial for biological activity. For instance, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these bicyclic ketones.
A notable advancement is the use of a tandem Michael-Henry reaction to produce highly functionalized bicyclo[3.2.1]octan-8-ones. nih.govresearchgate.net In a study, cyclohexane-1,2-diones and nitroalkenes were reacted in the presence of a quinine-derived thiourea (B124793) catalyst. nih.govresearchgate.net This reaction created four stereogenic centers in a single operation with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.govresearchgate.net The resulting this compound derivatives are valuable intermediates for the synthesis of more complex molecules.
The following table summarizes the results of the enantioselective synthesis of various this compound derivatives:
| Entry | R¹ | R² | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (%) |
| 1 | H | C₆H₅ | >20:1 | 75 | 99 |
| 2 | H | 4-MeC₆H₄ | >20:1 | 72 | 99 |
| 3 | H | 4-MeOC₆H₄ | >20:1 | 70 | 99 |
| 4 | H | 4-ClC₆H₄ | >20:1 | 68 | 98 |
| 5 | H | 4-BrC₆H₄ | >20:1 | 65 | 97 |
| 6 | H | 2-ClC₆H₄ | >20:1 | 78 | 99 |
| 7 | H | 3-BrC₆H₄ | >20:1 | 71 | 98 |
| 8 | H | 2-thienyl | >20:1 | 60 | 92 |
| 9 | Me | C₆H₅ | >20:1 | 62 | 99 |
The development of such synthetic methods provides academic researchers with access to a diverse range of chiral this compound scaffolds. These scaffolds can then be further elaborated to explore new chemical space and to synthesize novel compounds with potential applications in medicinal chemistry and materials science.
The bicyclo[3.2.1]octane framework is also a key structural component of rhodojaponin III, a natural product with potent antinociceptive activity. nih.gov Research efforts towards the synthesis of this and other natural products have led to the development of new strategies for constructing the bicyclo[3.2.1]octane core, further expanding the synthetic chemist's toolkit. nih.gov
In addition to enantioselective organocatalysis, base-catalyzed reactions have also been employed to synthesize bicyclo[3.2.1]octane scaffolds. For example, the reaction of 1,3-cyclopentanediones with activated olefins can yield bicyclo[3.2.1]octane-6,8-dione derivatives with multiple stereogenic centers. rsc.org These methods provide alternative routes to these valuable chemical scaffolds.
The continuous development of new synthetic routes to this compound and its derivatives is of significant interest to the academic community. These compounds are not only challenging synthetic targets but also valuable starting materials for the synthesis of a wide variety of complex molecules and natural products. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Bicyclo[3.2.1]octan-8-one to achieve high yields?
- Methodological Answer : Optimize reaction conditions such as solvent choice (e.g., THF for Boc protection), stoichiometry (e.g., 1:1 ratio of Boc anhydride to substrate), and temperature control (e.g., reflux for 40 h in hydantoin formation). Column chromatography with chloroform/methanol (9:1) can improve purity. Monitor progress via TLC and ensure anhydrous conditions for sensitive steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Use -NMR and -NMR to resolve structural ambiguities, particularly for bicyclic frameworks. Mass spectrometry (LC-MSD-Trap-XCT) confirms molecular weight, while IR spectroscopy identifies ketone functional groups. For stereochemical analysis, NOESY or X-ray crystallography is recommended .
Q. What strategies ensure reproducibility in synthesizing hydantoin derivatives from this compound?
- Methodological Answer : Standardize reagent addition sequences (e.g., adding potassium cyanide last to avoid side reactions) and maintain consistent reflux durations (40 h). Use silica gel chromatography (60–120 mesh) for purification. Document reaction yields and purity thresholds (e.g., >95%) for cross-validation .
Q. How can researchers design experiments to evaluate the stability of this compound under various conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and characterize byproducts using GC-MS. Compare results against control samples stored at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data interpretation for bicyclic ketone derivatives?
- Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. Cross-validate with computational NMR prediction tools (e.g., DFT calculations). For ambiguous cases, synthesize isotopically labeled analogs (e.g., -enriched derivatives) for precise assignments .
Q. What methodologies are suitable for investigating the reaction mechanisms of this compound in tandem reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. For example, in tandem cross-metathesis/semipinacol rearrangements, employ Hoveyda-Grubbs II catalyst and monitor reaction progress via -NMR. Computational studies (DFT) can elucidate transition states and selectivity .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study steric effects in the bicyclic framework. Use density functional theory (DFT) to calculate activation energies for proposed reaction steps (e.g., ring-opening or cycloaddition). Validate predictions with experimental kinetic data .
Q. What experimental approaches are used to study the stereoelectronic effects of substituents on the bicyclo framework?
- Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups (e.g., methyl, nitro) at key positions. Compare reaction rates and regioselectivity in nucleophilic additions or oxidations. Use X-ray crystallography to correlate substituent orientation with reactivity .
Q. What are the best practices for integrating microfluidic platforms in the multidimensional screening of bicyclo compound reactions?
- Methodological Answer : Design microfluidic chips with parallel reaction channels to vary parameters (temperature, concentration, catalyst loading). Use inline UV-Vis or Raman spectroscopy for real-time monitoring. Optimize mixing efficiency via computational fluid dynamics (CFD) simulations .
Key Considerations
- Data Contradictions : Address spectral discrepancies by cross-referencing multiple techniques (e.g., NMR with computational models) .
- Reproducibility : Document reaction parameters (solvent, temperature, catalyst) in detail and share raw data via public repositories .
- Advanced Applications : Explore biomedical relevance (e.g., cytotoxic derivatives) or flavor chemistry (oxime derivatives) through targeted functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
